molecular formula C18H20N4O3 B4766548 N-(2-nitrophenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea

N-(2-nitrophenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea

Cat. No. B4766548
M. Wt: 340.4 g/mol
InChI Key: MMPFIUWGLAHCTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-nitrophenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea, commonly known as NPC-15437, is a small molecule inhibitor that has received significant attention for its potential therapeutic applications. NPC-15437 was first synthesized in 2002 and has since been extensively studied for its mechanism of action and physiological effects.

Scientific Research Applications

NPC-15437 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer, NPC-15437 has been shown to inhibit the growth and proliferation of cancer cells by targeting specific enzymes and signaling pathways. In inflammation, NPC-15437 has been shown to reduce the production of inflammatory cytokines and chemokines, thereby reducing inflammation. In neurological disorders, NPC-15437 has been shown to improve cognitive function and reduce neuroinflammation.

Mechanism of Action

The mechanism of action for NPC-15437 involves the inhibition of specific enzymes and signaling pathways that are involved in various physiological processes. NPC-15437 has been shown to inhibit the activity of protein kinases such as JAK3 and Aurora A, which are involved in cell growth and proliferation. NPC-15437 has also been shown to inhibit the activity of histone deacetylases, which are involved in gene expression and epigenetic regulation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of NPC-15437 are diverse and depend on the specific disease or condition being studied. In cancer, NPC-15437 has been shown to induce apoptosis and inhibit angiogenesis, thereby reducing tumor growth and metastasis. In inflammation, NPC-15437 has been shown to reduce the production of inflammatory cytokines and chemokines, thereby reducing inflammation. In neurological disorders, NPC-15437 has been shown to improve cognitive function and reduce neuroinflammation.

Advantages and Limitations for Lab Experiments

One of the major advantages of NPC-15437 is its specificity for certain enzymes and signaling pathways, which makes it a potentially effective therapeutic agent for various diseases. However, one of the limitations of NPC-15437 is its low solubility in water, which can make it difficult to administer in vivo. Additionally, NPC-15437 has not yet been extensively studied for its potential toxicity and side effects, which will need to be addressed in future research.

Future Directions

There are several future directions for research on NPC-15437. One potential direction is to further investigate its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. Another direction is to optimize the synthesis method for NPC-15437 to improve its yield and purity. Additionally, future research should focus on addressing the potential toxicity and side effects of NPC-15437, as well as its pharmacokinetics and pharmacodynamics in vivo. Finally, further research is needed to identify potential drug targets and signaling pathways that can be targeted by NPC-15437.

properties

IUPAC Name

1-(2-nitrophenyl)-3-[4-(pyrrolidin-1-ylmethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c23-18(20-16-5-1-2-6-17(16)22(24)25)19-15-9-7-14(8-10-15)13-21-11-3-4-12-21/h1-2,5-10H,3-4,11-13H2,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMPFIUWGLAHCTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Nitrophenyl)-3-[4-(pyrrolidin-1-ylmethyl)phenyl]urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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